molecular formula C15H24O2 B018340 Hernandulcin CAS No. 95602-94-1

Hernandulcin

Cat. No.: B018340
CAS No.: 95602-94-1
M. Wt: 236.35 g/mol
InChI Key: HYQNKKAJVPMBDR-HIFRSBDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The stereoselective synthesis of hernandulcin involves several key steps. One method includes the use of the Corey–Bakshi–Shibata reduction and the Kornblum–DeLaMare rearrangement . The synthesis starts with the preparation of (+)-hernandulcin on a multigram scale, followed by regioselective and stereoselective ketone reduction using the MeCBS reagent .

Industrial Production Methods: Recent advancements have led to the microbial production of this compound. Yeast cells capable of producing this compound and its derivatives have been engineered to express specific enzymes, such as (+)-epi-alpha-bisabolol synthase and cytochrome P450 enzymes . This method offers a sustainable and scalable approach to producing this compound industrially.

Chemical Reactions Analysis

Types of Reactions: Hernandulcin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, featuring a carbonyl group, a hydroxyl group, and a hydrophobic side chain, allows for these reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: The Corey–Bakshi–Shibata reduction employs borane (BH3) and chiral oxazaborolidine catalysts.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and carboxylated forms, which can exhibit different levels of sweetness and other properties .

Scientific Research Applications

Hernandulcin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.

    Biology: Investigated for its potential as a natural sweetener in food products.

    Medicine: Explored for its non-calorigenic properties, making it suitable for diabetic patients and those managing obesity.

Mechanism of Action

The sweetness of hernandulcin is attributed to its interaction with taste receptors on the tongue. The carbonyl and hydroxyl groups in its structure are crucial for binding to these receptors, triggering a sweet taste sensation . The exact molecular targets and pathways involved in this interaction are still under investigation, but it is known that this compound’s unique structure plays a significant role in its intense sweetness.

Comparison with Similar Compounds

Hernandulcin is unique among sesquiterpenes due to its intense sweetness. Similar compounds include:

Properties

IUPAC Name

(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQNKKAJVPMBDR-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905099
Record name Hernandulcin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95602-94-1
Record name (+)-Hernandulcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95602-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hernandulcin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hernandulcin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERNANDULCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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